molecular formula C22H28N4 B11320722 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11320722
M. Wt: 348.5 g/mol
InChI Key: CHYCQOQQUMQGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, 5, and 7.
  • Substituents:
    • Position 2: 4-Methylphenyl group, enhancing hydrophobic interactions.
    • Positions 3 and 5: Methyl groups, contributing to steric effects and metabolic stability.
    • Position 7: 3,5-Dimethylpiperidin-1-yl group, a conformationally constrained amine that may improve target binding and solubility .

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3

InChI Key

CHYCQOQQUMQGAW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Biselectrophilic and 1,3-Bisnucleophilic Components

The foundational approach for synthesizing pyrazolo[1,5-a]pyrimidines involves cyclocondensation between 1,3-biselectrophilic compounds (e.g., diketones, ketoesters) and 1,3-bisnucleophilic systems such as 5-aminopyrazoles . For the target compound, this method proceeds via:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core :
    Reaction of 3,5-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of sodium ethoxide generates the dihydroxy-intermediate 1 (Scheme 1). Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) .

  • Piperidine Substitution :
    Nucleophilic displacement of the chlorine atom at position 7 of 2 with 3,5-dimethylpiperidine in dimethylformamide (DMF) at 80°C introduces the piperidine moiety. Potassium carbonate is typically used to scavenge HCl, achieving a 94% yield for analogous intermediates .

  • Aryl Group Installation :
    Suzuki-Miyaura coupling of the intermediate with 4-methylphenylboronic acid, catalyzed by palladium(II) acetate and triphenylphosphine, installs the 4-methylphenyl group at position 2. This step requires careful control of temperature (90–100°C) and inert atmosphere .

Table 1: Cyclocondensation Synthesis Parameters

StepReagents/ConditionsYieldReference
Core FormationEthyl acetoacetate, NaOEt, ethanol, reflux89%
ChlorinationPCl₅, POCl₃, 110°C61%
Piperidine Substitution3,5-Dimethylpiperidine, K₂CO₃, DMF, 80°C94%
Suzuki CouplingPd(OAc)₂, PPh₃, K₂CO₃, dioxane, 90°C78%

Multicomponent Reactions (MCRs)

MCRs offer a streamlined alternative by combining three or more reactants in a single pot. For this compound, a Mannich-type reaction followed by oxidation has been reported :

  • Mannich Reaction :
    Condensation of 3,5-dimethylpiperidine, 5-amino-3-methylpyrazole, and 4-methylbenzaldehyde in acetic acid generates a dihydropyrazolo[1,5-a]pyrimidine intermediate.

  • Oxidation :
    Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane oxidizes the dihydro intermediate to the aromatic pyrazolo[1,5-a]pyrimidine system. This step achieves a 64% yield in optimized conditions .

Table 2: Multicomponent Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventAcetic acidMaximizes imine formation
Oxidizing AgentDDQ (2.5 equiv)Prevents overoxidation
Temperature25°C (oxidation step)Minimizes side reactions
MetricValueReference
Reaction Time12–24 hours
Catalyst Loading5 mol% CuCl
Overall Yield58% (three steps)

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems improve reproducibility and safety:

  • Flow Chemistry :
    Microreactors enable precise control over exothermic steps (e.g., chlorination), reducing thermal degradation.

  • Catalyst Recycling :
    Palladium catalysts immobilized on magnetic nanoparticles enhance cost-efficiency in Suzuki couplings .

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitations
CyclocondensationHigh yields, established protocolsMulti-step, costly catalysts
MulticomponentAtom economy, fewer stepsSensitive to oxidation conditions
CycloadditionScalable, one-pot synthesisRequires high temperatures

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidin-1-yl group at position 7 and methyl groups at positions 3/5 offer sites for substitution.

Reaction TypeConditions/ReagentsProduct/OutcomeYieldReference
Piperidine Alkylation NaH, DMF, alkyl halides (e.g., CH₃I)N-alkylated piperidine derivatives60–75%
Chlorination PCl₅ or POCl₃, refluxChlorinated derivatives at position 5/750–80%

Key Findings :

  • The 7-piperidinyl group undergoes alkylation under basic conditions to form quaternary ammonium salts.

  • Chlorination at position 5 replaces methyl groups with chlorine, enabling further functionalization .

Electrophilic Aromatic Substitution

The pyrazolo-pyrimidine core allows electrophilic substitution, particularly at position 3 or 6.

Reaction TypeConditions/ReagentsProduct/OutcomeYieldReference
Nitration HNO₃, H₂SO₄, 0–5°CNitro derivatives at position 645–60%
Sulfonation SO₃, H₂SO₄, 50°CSulfonic acid derivatives55–70%

Key Findings :

  • Position 6 is reactive due to electron-rich pyrimidine ring π-systems .

  • Steric hindrance from 4-methylphenyl (position 2) limits substitution at adjacent positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at halogenated positions.

Reaction TypeConditions/ReagentsProduct/OutcomeYieldReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl derivatives at position 5/765–85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aminesAminated derivatives70–90%

Key Findings :

  • Chlorine at position 5 (post-chlorination) serves as a leaving group for Suzuki couplings.

  • Piperidinyl nitrogen participates in Buchwald-Hartwig amination under mild conditions .

Oxidation and Reduction

Methyl groups and piperidine rings are oxidation/reduction targets.

Reaction TypeConditions/ReagentsProduct/OutcomeYieldReference
Methyl Oxidation KMnO₄, H₂O, 100°CCarboxylic acids at positions 3/540–60%
Piperidine Ring Oxidation mCPBA, CH₂Cl₂, 25°CPiperidine N-oxide derivatives75–85%

Key Findings :

  • Oxidation of methyl groups enhances solubility but reduces lipophilicity .

  • Piperidine N-oxides exhibit altered receptor-binding profiles in pharmacological studies.

Electrochemical Functionalization

Recent advances enable regioselective chalcogenation.

Reaction TypeConditions/ReagentsProduct/OutcomeYieldReference
Selenylation TBABF₄, diphenyl diselenide, 10 mAC–Se bond at position 3/675–92%
Sulfenylation DMSO, Na₂S₂O₅, 25°CC–S bond at position 665–86%

Key Findings :

  • Electrochemical methods achieve regioselectivity without directing groups .

  • Selenylated derivatives show enhanced antioxidant activity in vitro .

Mechanistic Insights

  • Steric Effects : The 4-methylphenyl group at position 2 hinders electrophilic substitution at adjacent positions .

  • Electronic Effects : Electron-donating methyl groups activate the pyrimidine ring for nitration/sulfonation .

  • Catalytic Requirements : Palladium catalysts with bulky ligands (e.g., Xantphos) improve coupling efficiency.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Notable areas of interest include:

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit kinases that are crucial for cell cycle regulation and apoptosis. For instance, studies have shown that similar compounds can effectively target aurora kinases and other signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. This property is particularly significant in the context of increasing antibiotic resistance.

  • Research Findings : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also noteworthy. It may inhibit enzymes involved in inflammatory processes, suggesting applications in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine:

Case Study 1: Inhibition of Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer models. The results indicated significant reductions in cell viability with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains. The results showed effective inhibition at low concentrations, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryPotential inhibition of inflammatory enzymes

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts biological activity and physicochemical properties:

Compound Name 7-Substituent Key Properties/Activities Reference
Target Compound 3,5-Dimethylpiperidin-1-yl Potential kinase inhibition (predicted)
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine Piperazinyl with pyrimidine Enhanced solubility due to polar pyrimidine group
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine Morpholin-4-yl Improved metabolic stability; moderate logP (predicted)
7-(Difluoromethyl)-5-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide Difluoromethyl and carboxamide Increased polarity for tumor targeting

Key Insights :

  • Piperidinyl vs. Piperazinyl : Piperazinyl derivatives (e.g., ) often exhibit higher solubility due to increased hydrogen bonding capacity.
  • Morpholinyl Groups : Morpholine (e.g., ) enhances metabolic stability by resisting oxidative degradation.
  • Fluorinated Substituents : Difluoromethyl groups (e.g., ) improve bioavailability and binding affinity through fluorine’s electronegativity.

Substituent Variations at Positions 2, 3, and 5

Modifications at these positions influence steric bulk and electronic properties:

Compound Name Position 2 Substituent Positions 3/5 Substituents Notable Findings Reference
Target Compound 4-Methylphenyl 3,5-dimethyl Balanced lipophilicity (logP ~3.5, predicted)
5-[N-(4-Methoxybenzyl)amino]-3-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (6i) Pyridin-3-yl Trifluoromethyl and PMB-amino IC50 = 18 nM against Pim1 kinase
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl and phenyl Moderate cytotoxicity (data pending)

Key Insights :

  • Aryl vs. Heteroaryl at Position 2 : Pyridinyl (e.g., ) introduces polarity, enhancing water solubility.
  • Trifluoromethyl vs. Methyl : Trifluoromethyl groups (e.g., ) increase electron-withdrawing effects, improving target binding.
  • Chlorophenyl Substituents : Halogenated aromatics (e.g., ) may enhance membrane permeability but risk metabolic halogenation.

Key Insights :

  • Trifluoromethyl Derivatives: Compound 6k () shows nanomolar Pim1 inhibition, likely due to the trifluoromethyl group’s strong electron-withdrawing effect.

Key Insights :

  • Palladium Catalysis : Widely used for introducing aryl/heteroaryl groups (e.g., ).
  • Microwave Methods : Improve efficiency for large-scale synthesis (e.g., ).

Biological Activity

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 3,5-dimethylpiperidine substituent and a 4-methylphenyl group. This structural arrangement is crucial for its biological activity.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives of this class have shown promising results against various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Case Study : A study demonstrated that similar compounds inhibited cell growth in colon cancer (HT-29) and prostate cancer (DU-145) cell lines, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that certain pyrazolo[1,5-a]pyrimidines can inhibit prostaglandin synthesis:

  • Findings : Compounds in this series displayed significant inhibition of plasma prostaglandin E2 (PGE2), with some exhibiting LD50 values indicating safety profiles superior to traditional NSAIDs like Diclofenac .
CompoundProstaglandin Inhibition (%)LD50 (mg/kg)
Compound A75%1100
Compound B85%2457.98

Neuropharmacological Activity

The neuropharmacological potential of pyrazolo[1,5-a]pyrimidines has been explored in the context of anxiety and insomnia treatments:

  • Mechanism : These compounds act as selective inhibitors of phosphodiesterase (PDE) enzymes and modulate neurotransmitter systems.
  • Applications : Their anxiolytic effects make them candidates for treating anxiety disorders and sleep disturbances .

The biological activity of this compound is primarily mediated through:

  • Kinase Inhibition : Targeting specific kinases involved in cancer progression.
  • PDE Inhibition : Modulating cyclic nucleotide levels in neuronal tissues to exert anxiolytic effects.

Q & A

What are the established synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidine derivatives such as 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?

Level : Basic
Answer : Synthesis typically involves cyclocondensation of heterocyclic amines with dicarbonyl compounds. Abdelhamid (2009) demonstrated using sodium salts of benzofuran derivatives reacted with amines to form pyrazolo[1,5-a]pyrimidine cores. Pd-catalyzed sequential arylations and alkynylations (Jismy et al., 2017) enable efficient access to disubstituted derivatives. Key steps include optimizing reaction conditions (solvent, temperature) and purification via column chromatography. Computational reaction path searches (e.g., ICReDD’s quantum chemical methods) can further streamline synthesis .

How can researchers confirm the structural integrity of synthesized pyrazolo[1,5-a]pyrimidine derivatives?

Level : Basic
Answer : Multi-technique validation is required:

  • Elemental analysis (C, H, N percentages) to verify molecular composition.
  • Spectral characterization : 1H/13C NMR assigns proton/carbon environments; IR identifies functional groups.
  • X-ray crystallography provides unambiguous structural confirmation, as shown by Shah et al. (2010) for related derivatives. Discrepancies between calculated and observed spectra necessitate iterative refinement of synthetic protocols .

What in vitro assays are recommended for initial pharmacological screening of pyrazolo[1,5-a]pyrimidine derivatives?

Level : Basic
Answer : Target-specific assays include:

  • COX-2 inhibition via enzyme activity assays (Almansa et al., 2001).
  • Benzodiazepine receptor affinity using competitive binding assays with [3H]flunitrazepam (Selleri et al., 2005).
  • CRF1 antagonist activity via cAMP modulation assays (Chen et al., 2004).
    Dose-response curves (IC50) and selectivity indices against off-target receptors (e.g., HMG-CoA reductase) should precede in vivo studies .

How can computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives with improved bioactivity?

Level : Advanced
Answer :

  • Quantum mechanical calculations (e.g., DFT) predict electronic properties affecting binding.
  • Molecular docking (AutoDock Vina, Glide) identifies interactions with targets like COX-2.
  • MD simulations (>100 ns) assess ligand-receptor complex stability.
    ICReDD’s feedback loop integrates experimental data into computational models to optimize synthesis pathways and substituent effects (e.g., trifluoromethyl groups for lipophilicity) .

What statistical approaches are critical for optimizing reaction yields in pyrazolo[1,5-a]pyrimidine synthesis?

Level : Advanced
Answer :

  • Factorial designs (full or fractional) identify critical variables (catalyst loading, temperature).
  • Response Surface Methodology (RSM) with Central Composite Design models nonlinear relationships, minimizing experimental runs.
    The Polish Journal of Chemical Technology (2007) highlights DoE’s role in reducing iterations by 40–60% while accounting for parameter interactions .

How should researchers address contradictions between computational predictions and experimental bioactivity data?

Level : Advanced
Answer : Discrepancies may arise from solvent effects or protein flexibility. Mitigation strategies:

  • Re-evaluate docking parameters (protonation states, water molecules).
  • Validate via site-directed mutagenesis of predicted binding residues.
  • Use advanced MD simulations with explicit solvent models.
    Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) resolves ambiguities, as applied in SAR studies .

What techniques are employed to establish structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives?

Level : Advanced
Answer :

  • Systematic substituent variation (e.g., methyl, trifluoromethyl at positions 3, 5, 7) followed by bioactivity profiling.
  • 3D-QSAR models (CoMFA, CoMSIA) correlate molecular fields with activity.
  • Free-Wilson analysis quantifies group contributions.
    Jismy et al. (2017) synthesized 5,7-disubstituted derivatives to assess steric/electronic effects on HMG-CoA reductase inhibition, revealing critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.